molecular formula C6H4BrClMg B1294585 4-Chlorophenylmagnesium bromide CAS No. 873-77-8

4-Chlorophenylmagnesium bromide

Cat. No.: B1294585
CAS No.: 873-77-8
M. Wt: 215.76 g/mol
InChI Key: DLJIPJMUYCUTOV-UHFFFAOYSA-M
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Description

4-Chlorophenylmagnesium bromide (ClC₆H₄MgBr) is a Grignard reagent characterized by a magnesium atom bonded to a bromine and a 4-chlorophenyl group. It is typically prepared via the reaction of magnesium metal with 4-bromochlorobenzene in tetrahydrofuran (THF) under inert conditions . The compound is commercially available in varying purities (99% to 99.999%) as a yellow-to-brown liquid with a density of 0.887 g/mL and significant air/moisture sensitivity . Its primary applications include synthesizing organotin complexes, pharmaceuticals, and heterocyclic compounds through nucleophilic addition or substitution reactions .

Key properties:

  • Molecular weight: 215.76 g/mol
  • Hazard profile: Highly flammable (H225) and corrosive (H314), requiring handling under nitrogen/argon .

Preparation Methods

General Reaction Scheme

The general reaction can be represented as follows:

$$
\text{4-Chlorobromobenzene} + \text{Magnesium} \rightarrow \text{4-Chlorophenylmagnesium bromide}
$$

Detailed Procedure

  • Materials Required:

    • 4-Chlorobromobenzene
    • Magnesium turnings
    • Dry ether (diethyl ether or tetrahydrofuran)
    • Inert gas (argon or nitrogen)
  • Step-by-Step Procedure:

    • Setup : Assemble a round-bottom flask equipped with a stirrer, reflux condenser, and rubber septum. Ensure the apparatus is dry by flame-drying and purging with inert gas.

    • Reagent Preparation : Weigh out magnesium turnings and add a small crystal of iodine to activate the magnesium surface.

    • Solvent Addition : Add a predetermined volume of dry ether to the flask containing magnesium turnings and iodine.

    • Bromobenzene Addition : Gradually add the solution of 4-chlorobromobenzene to the flask while maintaining stirring and controlling the temperature to avoid excessive heat generation.

    • Reaction Monitoring : Allow the mixture to react for several hours (typically between 12-24 hours) under reflux conditions while continuously purging with inert gas.

    • Quenching : After completion, quench the reaction carefully with water or dilute acid, followed by extraction with organic solvents.

Reaction Conditions

  • Temperature : The reaction is often performed at low temperatures to control reactivity.
  • Atmosphere : Inert atmosphere (argon or nitrogen) is critical to prevent moisture contamination.

The product can be analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of this compound.

Table 1: Comparison of Different Preparation Methods

Method Advantages Disadvantages
Direct Reaction with Mg Simple setup, direct synthesis Sensitive to moisture
Using Iodine Activation Enhances reactivity of magnesium Requires additional reagent
Low Temperature Conditions Reduces side reactions Longer reaction times

In industrial settings, the production of this compound follows similar principles but employs specialized equipment for large-scale synthesis. This includes:

  • Automated systems for maintaining inert atmospheres.
  • Continuous monitoring of temperature and pressure conditions.
  • Advanced purification methods to ensure product consistency.

This compound is versatile in organic synthesis, participating in various reactions such as:

  • Nucleophilic addition to carbonyl compounds, yielding alcohols.
  • Substitution reactions that replace halides in organic compounds.
  • Coupling reactions to form biaryl compounds.

Table 2: Common Reactions Involving this compound

Reaction Type Product Type
Nucleophilic Addition Secondary and tertiary alcohols
Substitution Substituted aromatic compounds
Coupling Biaryl compounds

The preparation of this compound is a crucial process in organic chemistry, enabling the formation of complex molecules through its role as a Grignard reagent. Understanding its preparation methods and applications allows chemists to utilize this compound effectively in various synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. Some common types of reactions include:

    Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Solvents: Diethyl ether, tetrahydrofuran (THF)

    Catalysts: Often used without additional catalysts, but sometimes transition metal catalysts are employed in coupling reactions.

    Temperature: Typically carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Biaryl Compounds: From coupling reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Organic Synthesis

4-Chlorophenylmagnesium bromide is primarily utilized in the synthesis of complex organic molecules. Its ability to act as a nucleophile makes it suitable for various reactions:

  • Addition to Carbonyl Compounds : It reacts with aldehydes and ketones to produce secondary and tertiary alcohols.
  • Substitution Reactions : This compound can replace halides in organic compounds, facilitating the formation of new carbon-carbon bonds.
  • Coupling Reactions : It participates in coupling reactions to synthesize biaryl compounds, enhancing the diversity of organic compounds synthesized.

Pharmaceutical Development

The compound is instrumental in the synthesis of biologically active compounds, contributing to drug discovery and development. For instance, it has been used in the preparation of intermediates for pharmaceuticals, demonstrating its significance in medicinal chemistry.

Material Science

In industrial applications, this compound is employed in producing specialty chemicals and materials. Its reactivity allows for the development of new materials with tailored properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing various biaryl compounds through coupling reactions. The reaction conditions were optimized for yield and purity, achieving up to 87% yield when coupled with phenylmagnesium bromide under controlled conditions .

Case Study 2: Continuous Flow Chemistry

Recent advancements in continuous flow chemistry have showcased the efficiency of using Grignard reagents like this compound. In a controlled study, a reaction involving benzaldehyde and this Grignard reagent was conducted under continuous flow conditions, yielding a product with a conversion rate of 91% after optimization .

Mechanism of Action

The mechanism of action of 4-chlorophenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly polarized. The carbon atom carries a partial negative charge, making it a strong nucleophile. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium bromide acts as a leaving group, facilitating the reaction.

Comparison with Similar Compounds

Structural and Electronic Differences

4-Chlorophenylmagnesium bromide belongs to the aryl Grignard reagent family. Its reactivity and applications differ from analogs due to the electron-withdrawing chlorine substituent. Below is a comparison with phenylmagnesium bromide (C₆H₅MgBr) and 4-fluorophenylmagnesium bromide (FC₆H₄MgBr):

Property This compound Phenylmagnesium Bromide 4-Fluorophenylmagnesium Bromide
Molecular weight 215.76 g/mol 181.31 g/mol 199.44 g/mol
Substituent effect Strongly electron-withdrawing Electron-neutral Moderately electron-withdrawing
Typical reactivity Moderate nucleophilicity High nucleophilicity Low nucleophilicity
Melting/Boiling Pt Not reported Not reported Not reported

The chlorine group reduces nucleophilicity compared to phenylmagnesium bromide but enhances stability in reactions requiring selective bond formation .

Research Findings and Data Tables

Table 1: Reaction Yields of this compound vs. Analogs

Reaction Type 4-ClC₆H₄MgBr Yield Analog (C₆H₅MgBr/FC₆H₄MgBr) Yield Source
Organotin synthesis 67% (Tetra(4-ClC₆H₄)₄Sn) Not reported
Ketone formation 58–63% 53–57% (4-F analog)
Carbinol synthesis Not specified Not specified

Table 2: Crystallographic Data for Chlorophenyl vs. Phenyl Tin Complexes

Compound Space Group Unit Cell Volume (ų) Key Interactions
(4-ClC₆H₄)₂SnCl₂ P2₁/c 2703.91 Sn–Cl (2.42 Å), Cl···Cl
(C₆H₅)₂SnCl₂ P2₁/c ~2500 (estimated) Sn–Cl (2.38 Å), C–H···Cl

Biological Activity

4-Chlorophenylmagnesium bromide (C6H4BrClMg) is an organomagnesium compound used primarily as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity has garnered interest due to its potential implications in pharmacology and toxicology.

This compound is synthesized through the reaction of 4-chlorobromobenzene with magnesium in an ether solvent. This Grignard reagent is highly reactive and can participate in various nucleophilic substitution reactions, making it valuable in the synthesis of biologically active compounds.

The biological activity of this compound is primarily linked to its role as a precursor in synthesizing compounds that modulate neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of this compound exhibit varying degrees of activity against different nAChR subtypes, which are implicated in numerous neurological disorders.

In Vitro Studies

  • Modulation of nAChRs : In studies involving the modulation of α7 nAChRs, it was found that modifications to the structure of compounds derived from this compound significantly impacted their potency and efficacy. For instance, a compound derived from this Grignard reagent exhibited an EC50 value of 0.18 µM with maximum modulation reaching 1200% at a concentration of 10 µM .
  • Inhibition Profiles : Compounds synthesized from this compound have shown inhibitory effects on monoamine uptake and nAChR subtype activities. Notably, one derivative demonstrated noncompetitive antagonism at α4β2-nAChRs with an IC50 value of 3.3 µM, indicating its potential utility in treating conditions associated with dopaminergic and noradrenergic systems .

In Vivo Studies

In vivo experiments have demonstrated that certain derivatives can antagonize nicotine-induced behaviors in mice, such as hypomobility and hypothermia, suggesting their therapeutic potential in nicotine addiction and related disorders . Additionally, these compounds have shown efficacy in behavioral models related to depression and analgesia.

Toxicological Profile

The safety profile of this compound indicates potential hazards associated with its use:

  • Acute Toxicity : The oral LD50 is categorized as moderate (300-2000 mg/kg), while dermal exposure shows lower toxicity (ATE > 2000 mg/kg) .
  • Irritation and Sensitization : It causes severe skin burns and eye damage upon contact, necessitating careful handling protocols .
  • Carcinogenic Potential : Although not classified as a carcinogen by major health organizations, caution is advised due to its reactivity and potential for hazardous interactions .

Table 1: Biological Activity Summary of Derivatives

Compound NameTarget ReceptorEC50 (µM)Maximum Modulation (%)Activity Type
Compound Aα7 nAChR0.181200Positive Allosteric Modulator
Compound Bα4β2 nAChR3.3N/ANoncompetitive Antagonist
Compound CDA/NE uptakeN/AN/AInhibitor

Table 2: Toxicological Data

Exposure RouteLD50 (mg/kg)Irritation Potential
Oral300-2000Severe Skin Burns
Dermal>2000Severe Eye Damage

Case Studies

  • Case Study on Nicotine Modulation : A study involving the administration of a derivative of this compound showed significant modulation of α7 nAChRs, leading to improved cognitive function in rodent models . This suggests potential applications in treating cognitive deficits associated with nicotine withdrawal.
  • Behavioral Effects in Animal Models : Research demonstrated that specific derivatives could effectively reduce nicotine-induced hypomobility in mice, highlighting their therapeutic potential for addiction treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-chlorophenylmagnesium bromide, and how can researchers optimize reaction conditions for high purity?

  • Methodological Answer : The Grignard reaction between magnesium turnings and 4-bromochlorobenzene in anhydrous tetrahydrofuran (THF) is the standard synthesis route. Critical parameters include:

  • Stoichiometry : A 1:1 molar ratio of Mg to 4-bromochlorobenzene ensures minimal unreacted starting material .
  • Solvent Purity : Use rigorously dried THF to prevent side reactions with moisture .
  • Temperature Control : Initiate the reaction at room temperature, followed by gentle reflux (40–50°C) to maintain reactivity without decomposition .
  • Characterization : Post-synthesis, confirm successful formation via quenching with dry ice and analyzing the carboxylate intermediate via 1H^{1}\text{H} NMR (expected aromatic proton shifts at δ 7.41–7.58 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H^{1}\text{H} NMR : Aromatic protons in derivatives (e.g., tetra(4-chlorophenyl)tin) appear as multiplet signals between δ 7.41–7.58 ppm, while methyl groups in ligands (e.g., dimethylamino pyridine) resonate at δ 3.26 ppm .
  • IR Spectroscopy : Key absorption bands include ν(C-Cl) at ~723 cm1^{-1} and ν(C=C) at ~1564 cm1^{-1} for aryl-metal intermediates .
  • Elemental Analysis : Verify stoichiometry of organotin complexes (e.g., Sn:Cl ratio in tetra(4-chlorophenyl)tin) .

Advanced Research Questions

Q. How can computational tools like SHELX enhance structural analysis of organometallic complexes derived from this compound?

  • Methodological Answer :

  • Crystallographic Refinement : SHELXL refines crystal structures by optimizing parameters like displacement factors (Uiso_{\text{iso}}) and bond distances. For example, in tetra(4-chlorophenyl)tin, Sn-C bond lengths refine to ~2.15 Å using SHELXL .
  • Handling Twinning : SHELXD resolves twinned crystals by partitioning intensity data, critical for high-Z compounds (e.g., Sn/Cl systems) .
  • Validation : Cross-check refined structures with CCDC databases (e.g., CCDC 2100827) to confirm geometric accuracy .

Q. What strategies mitigate air sensitivity during reactions involving this compound in multi-step syntheses?

  • Methodological Answer :

  • Solvent Selection : Use 2-methyltetrahydrofuran (2-MeTHF) instead of THF for improved stability and reduced moisture sensitivity .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent oxidation .
  • Quenching Protocols : Gradually add ethanol or saturated NH4_4Cl to decompose excess reagent, minimizing exothermic side reactions .

Q. How do solvent polarity and additives influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Polar Solvents : THF enhances nucleophilicity for SN2^2 reactions (e.g., forming arylpyridinylmethanones) .
  • Additives : CuI (5 mol%) accelerates Kumada couplings with aryl halides, reducing reaction time from 24 h to 6 h .
  • Temperature : Lower temperatures (−20°C) favor selectivity in stereospecific additions (e.g., β-hydroxythiazole synthesis) .

Q. Safety and Handling

Q. What are the best practices for safely handling and disposing of this compound?

  • Methodological Answer :

  • Storage : Keep in sealed, flame-resistant containers under inert gas; refrigerate at 2–8°C to prolong stability .
  • Spill Management : Neutralize spills with dry sand or vermiculite, followed by slow addition of isopropanol to quench residual reagent .
  • Waste Disposal : Hydrolyze waste with ice-cold ethanol, then treat with aqueous NaHCO3_3 to neutralize HBr byproducts .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for tetra(4-chlorophenyl)tin (354–356 K vs. literature 361 K)—how should researchers address this?

  • Methodological Answer :

  • Purity Check : Recrystallize from chloroform/ethanol (3:1 v/v) and verify via HPLC (C18 column, acetonitrile/water eluent) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions or solvent inclusion .
  • Literature Comparison : Cross-reference with CCDC entries to confirm synthetic conditions (e.g., reflux time, stoichiometry) .

Properties

IUPAC Name

magnesium;chlorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJIPJMUYCUTOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299786
Record name (4-Chlorophenyl)magnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-77-8
Record name Bromo(p-chlorophenyl)magnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)magnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(p-chlorophenyl)magnesium
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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